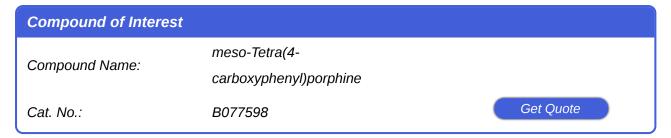


meso-Tetra(4-carboxyphenyl)porphine CAS number 14609-54-2 applications

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An In-Depth Technical Guide to the Applications of **meso-Tetra(4-carboxyphenyl)porphine** (CAS Number 14609-54-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-Tetra(4-carboxyphenyl)porphine, commonly known as TCPP, is a synthetic porphyrin derivative with the CAS number 14609-54-2.[1][2][3] Its structure, characterized by a central porphyrin core with four carboxylic acid groups at the meso positions of the phenyl rings, imparts unique photophysical and chemical properties.[1][4] These carboxylic acid functionalities provide versatile handles for chemical modifications, making TCPP an ideal building block for a wide array of functional materials and supramolecular assemblies.[5] This technical guide provides a comprehensive overview of the primary applications of TCPP, with a focus on photodynamic therapy, metal-organic frameworks, sensing, and drug delivery.

Photodynamic Therapy (PDT)

TCPP is a potent photosensitizer, a key component in photodynamic therapy for the treatment of cancer and other diseases.[5][6] When activated by light of a specific wavelength, TCPP can generate reactive oxygen species (ROS), such as singlet oxygen, which induce localized cell death in targeted tissues.[5]



Quantitative Data: Photodynamic Efficacy of TCPP and its Derivatives

The efficacy of TCPP-based photosensitizers is evaluated based on their singlet oxygen quantum yield and their phototoxicity in cancer cell lines, often quantified by the half-maximal inhibitory concentration (IC50).



Photose nsitizer System	Cell Line	IC50 (μM)	Light Dose	Wavele ngth (nm)	Singlet Oxygen Quantu m Yield (ΦΔ)	Solvent for ΦΔ	Referen ce
GaCITM PP– GQDs	MCF-7	Not specified, but cell viability decrease d to 15.2% at 120 µg/mL	Not specified	Not specified	Not specified	Not specified	[7][8]
m- Ph4TBP 4	Eca-109	1.06	8 J/cm²	650	0.0022– 0.0304 s ⁻¹ (generati on rate)	Not specified	[9]
Sn(IV) N- Confused Meso- tetra(met hylthioph enyl)porp hyrin	MCF-7	1.4 (± 0.8)	280 mW/cm² for 30 min	660	0.88	Not specified	[10]
Free TCPP	Not specified	Not specified	Not specified	Not specified	10%	Water	[11]
Free TCPP	Not specified	Not specified	Not specified	Not specified	4.3%	DMF	[11]

Experimental Protocol: In Vitro Phototoxicity Assay of TCPP Nanoparticles

Foundational & Exploratory



This protocol outlines a general procedure for evaluating the photodynamic efficacy of TCPP-loaded nanoparticles on a cancer cell line.

1. Materials:

- TCPP-loaded nanoparticles
- Cancer cell line (e.g., MDA-MB-231)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Phosphate-buffered saline (PBS)
- Cell Counting Kit-8 (CCK-8) or similar viability assay
- · 96-well plates
- Light source with a specific wavelength (e.g., 650 nm laser)

2. Cell Culture:

- Culture the selected cancer cell line in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
- Seed the cells into 96-well plates at a density of approximately 5x10³ cells per well and allow them to adhere overnight.[7]

3. Treatment:

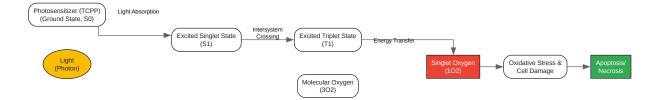
- Prepare a series of concentrations of TCPP-loaded nanoparticles in the culture medium.
- Remove the existing medium from the wells and replace it with the nanoparticle-containing medium.
- Include control groups: cells treated with medium only (negative control) and cells treated with unloaded nanoparticles (vehicle control).

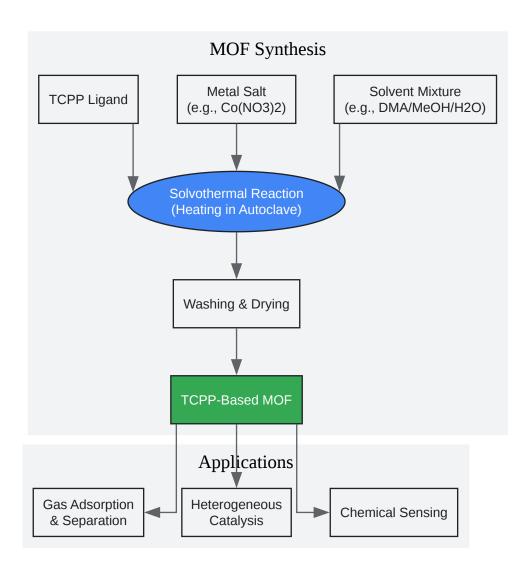


- Incubate the cells with the nanoparticles for a predetermined time (e.g., 4 hours) to allow for cellular uptake.[7]
- 4. Irradiation:
- After incubation, aspirate the nanoparticle-containing medium and wash the cells with PBS.
- Add fresh culture medium to each well.
- Irradiate the designated wells with the light source at a specific power density and duration (e.g., 6.5 W/cm² for 5 minutes).[7] Keep a set of plates in the dark as a control for dark toxicity.
- 5. Viability Assay:
- Following irradiation, incubate the cells for another 20-24 hours.[7]
- Assess cell viability using the CCK-8 assay according to the manufacturer's instructions. This
 typically involves adding the CCK-8 reagent to each well, incubating for a few hours, and
 then measuring the absorbance at a specific wavelength.
- Calculate the cell viability as a percentage relative to the untreated control cells.

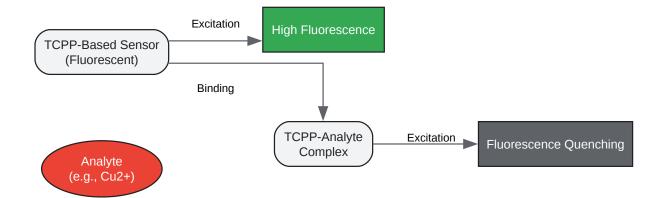
Signaling Pathway: Mechanism of Photodynamic Therapy



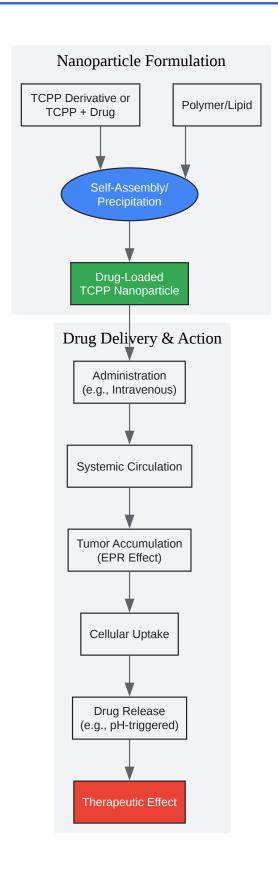












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